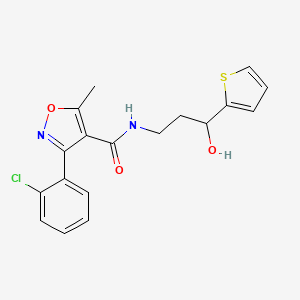
3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN2O3S and its molecular weight is 376.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(2-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)-5-methylisoxazole-4-carboxamide is a derivative of isoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is C16H16ClN3O3S, with a molecular weight of approximately 351.83 g/mol. The structural components include:
- A chlorophenyl group that enhances lipophilicity and biological activity.
- A thiophenyl moiety contributing to its interaction with biological targets.
- An isoxazole ring, which is often associated with anti-inflammatory and anticancer properties.
Biological Activity Overview
Research indicates that derivatives of isoxazole exhibit various pharmacological activities, including:
- Antitumor Activity : Isoxazole compounds have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth (e.g., BRAF and EGFR) .
- Anti-inflammatory Properties : Compounds containing isoxazole rings have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines .
- Antimicrobial Effects : Some isoxazole derivatives exhibit antibacterial and antifungal activities, making them potential candidates for treating infections .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It could modulate receptor activity, affecting pathways related to pain and inflammation.
- DNA Interaction : Similar compounds have shown the ability to interact with DNA, leading to apoptosis in cancer cells.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of similar isoxazole derivatives:
- Antitumor Activity in Cell Lines :
- Anti-inflammatory Effects :
- Antimicrobial Testing :
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-N-(3-hydroxy-3-thiophen-2-ylpropyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-11-16(17(21-24-11)12-5-2-3-6-13(12)19)18(23)20-9-8-14(22)15-7-4-10-25-15/h2-7,10,14,22H,8-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXFDNZIHNDJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














